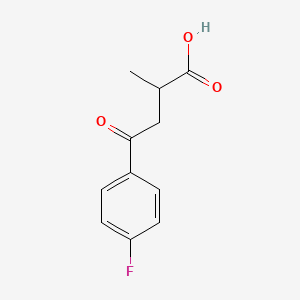

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid

Description

Propriétés

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFOTDZVZJTBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323091 | |

| Record name | 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68415-18-9 | |

| Record name | 68415-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Knoevenagel Condensation

The synthesis of this compound commonly begins with a Knoevenagel condensation reaction between 4-fluorobenzaldehyde and methyl acetoacetate in the presence of a base. This reaction forms an intermediate that is subsequently hydrolyzed to yield the desired product.

- Reaction Conditions :

- Base : Sodium ethoxide or potassium carbonate.

- Solvent : Ethanol or methanol.

- Temperature : Room temperature to mild heating.

- Yield : Typically high, depending on the purity of reagents.

Catalytic Hydrogenation

Another method involves the chemoselective hydrogenation of intermediates using palladium diacetate and zinc trifluoromethanesulfonate in dichloroethane under controlled pressure.

- Reaction Conditions :

- Catalyst : Palladium diacetate.

- Pressure : ~750 Torr.

- Temperature : ~60°C.

- Duration : 48 hours.

- Yield : Up to 85% under optimized conditions.

Friedel–Crafts Acylation

Although less common for this specific compound, Friedel–Crafts acylation can be employed using succinic anhydride and a Lewis acid catalyst such as aluminum chloride. This method is more typical for related compounds like 4-(4-Methylphenyl)-4-oxobutanoic acid.

Industrial Production Methods

Batch Reactions

Industrial-scale production often utilizes batch reactors for the Knoevenagel condensation followed by hydrolysis. The process is optimized for yield and purity through precise control of temperature, solvent ratios, and reaction time.

Continuous Flow Reactors

Continuous flow reactors are increasingly being adopted for large-scale synthesis due to their efficiency in controlling reaction parameters and improving product consistency.

Purification Techniques

Post-synthesis purification is critical for industrial applications:

- Crystallization from solvents such as diisopropyl ether.

- Chromatographic methods to remove impurities.

Reaction Pathways

The preparation involves multiple steps that can be summarized as follows:

| Step | Reaction Type | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | Condensation | 4-Fluorobenzaldehyde + Methyl Acetoacetate + Base | Intermediate |

| 2 | Hydrolysis | Acidic conditions (e.g., HCl) | Final Product |

| 3 | Hydrogenation | Palladium catalyst + Zinc triflate | Enhanced Yield |

Optimization Strategies

To maximize yield and purity:

- Use high-purity starting materials (e.g., distilled solvents).

- Employ catalysts such as palladium diacetate for selective reactions.

- Monitor reaction temperature closely to avoid side reactions.

- Utilize advanced purification techniques like recrystallization or chromatography.

Data Table: Summary of Key Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.

Major Products

Oxidation: Formation of 4-(4-Fluorophenyl)-2-methylbutanoic acid.

Reduction: Formation of 4-(4-Fluorophenyl)-2-methyl-4-hydroxybutanoic acid.

Substitution: Formation of various substituted fluorophenyl derivatives.

Applications De Recherche Scientifique

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity and specificity, leading to modulation of biological pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparaison Avec Des Composés Similaires

Structural Modifications and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Table 1: Structural Comparison of Flobufen and Analogs

Pharmacological and Functional Comparisons

- Flobufen vs. Pharmacological studies indicate that deoxoflobufen retains anti-inflammatory activity while exhibiting distinct immunomodulatory effects .

- Halogen Substitutions : Replacement of fluorine with chlorine (e.g., ) introduces greater electronegativity and steric bulk, which may enhance binding affinity to hydrophobic pockets in target proteins .

Spectroscopic and Computational Insights

- The methylidene group in 4-[(4-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid () creates a conjugated system, as shown by computational analysis of its atomic ligand energy (ALIE) surface. This enhances intramolecular charge transfer and stability compared to flobufen’s methyl group .

- Piperazine-containing analogs (e.g., ) display basic nitrogen atoms, which may influence protonation states under physiological conditions, altering pharmacokinetic profiles .

Activité Biologique

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, also known as flobufen, is a synthetic organic compound with significant interest in pharmacological research due to its unique structural features and potential biological activities. This compound belongs to the class of γ-aryl-γ-oxo-butanoic acids, characterized by a fluorophenyl group attached to a butanoic acid backbone. The presence of fluorine enhances its chemical properties, making it a target for various biological studies.

The molecular formula of this compound is with a molecular weight of approximately 222.21 g/mol. It exhibits typical reactivity associated with carboxylic acids and ketones, allowing it to undergo oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The fluorophenyl group enhances binding affinity, enabling the compound to modulate various biological pathways effectively. Notably, it has been studied for its potential as an enzyme inhibitor , particularly against kynurenine 3-monooxygenase (KMO), which is involved in tryptophan metabolism linked to neurodegenerative diseases .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties. In comparative studies, while it demonstrated some anti-inflammatory activity, it did not surpass that of established compounds like Flobufen.

Enzyme Inhibition

The compound has shown promise as an inhibitor of KMO. Inhibition of this enzyme may lead to increased levels of neuroprotective metabolites such as kynurenic acid, which has implications for treating neurodegenerative diseases .

Immunomodulatory Effects

In addition to its anti-inflammatory effects, there is emerging evidence suggesting that this compound may possess immunomodulatory properties, although further research is required to elucidate these effects fully.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-(4-Methylphenyl)-4-oxobutanoic acid | Contains a methyl group instead of fluorine | Exhibits different biological activity profiles |

| 4-(Phenyl)-2-methyl-4-oxobutanoic acid | Lacks fluorine | Potentially less potent as an enzyme inhibitor |

| 3-(4-Fluorophenyl)-2-methylbutanoic acid | Different position for phenyl group | May exhibit distinct pharmacokinetic properties |

| 5-(Fluorophenyl)-2-methyl-3-oxobutanoic acid | Additional functional groups present | Offers diverse reactivity compared to others |

This table highlights how variations in substituents and functional groups influence both chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of derivatives related to this compound:

- Kynurenine Pathway Studies : Research has demonstrated that modifications to this compound can enhance its inhibitory effects on KMO, suggesting structural variations can significantly impact biological activity .

- Neuroprotective Studies : The potential for this compound in treating neurodegenerative conditions has been explored through its ability to modulate kynurenine metabolism .

- Anti-inflammatory Research : Studies comparing the anti-inflammatory efficacy of this compound against other known agents have provided insights into its therapeutic potential.

Q & A

Q. How can computational methods predict off-target interactions?

- Answer :

- Pharmacophore modeling : Align with known NSAID scaffolds to identify shared motifs.

- Molecular dynamics simulations : Simulate binding to off-target kinases (e.g., JAK2, EGFR) using GROMACS.

- Toxicity prediction : Use QSAR tools (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.